2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. It is part of the thienopyrimidine family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine typically involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the compound is methylated using N,N-dimethylformamide and Hung’s base at 80°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions and conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives .
Scientific Research Applications
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine
- 2-Chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine
- 2-(4-Chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit acetyl-CoA carboxylase sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H6ClN3S |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3S/c1-9-6-5-4(2-3-12-5)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
InChI Key |
UOUPRSFMQYKCOH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1SC=C2)Cl |
Origin of Product |
United States |
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